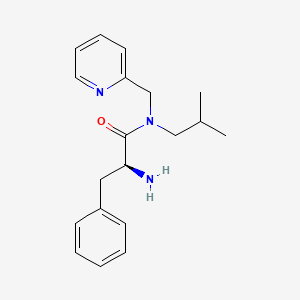![molecular formula C24H25NO2 B4070939 N-[1-(4-methoxyphenyl)ethyl]-2,2-diphenylpropanamide](/img/structure/B4070939.png)
N-[1-(4-methoxyphenyl)ethyl]-2,2-diphenylpropanamide
Übersicht
Beschreibung
N-[1-(4-methoxyphenyl)ethyl]-2,2-diphenylpropanamide, also known as Methoxyacetylfentanyl, is a synthetic opioid that has gained significant attention in recent years due to its potent analgesic effects. It belongs to the class of fentanyl analogs and is structurally similar to fentanyl, a highly potent opioid used for pain management. Methoxyacetylfentanyl is a Schedule I controlled substance in the United States and is not approved for medical use.
Wirkmechanismus
N-[1-(4-methoxyphenyl)ethyl]-2,2-diphenylpropanamidelfentanyl acts on the mu-opioid receptor in the brain and spinal cord, producing analgesic effects. It also produces sedation and respiratory depression, which can be life-threatening in high doses. N-[1-(4-methoxyphenyl)ethyl]-2,2-diphenylpropanamidelfentanyl has a shorter duration of action than fentanyl, which may make it more suitable for use in medical settings.
Biochemical and Physiological Effects:
N-[1-(4-methoxyphenyl)ethyl]-2,2-diphenylpropanamidelfentanyl produces a range of biochemical and physiological effects, including analgesia, sedation, respiratory depression, and pupillary constriction. It also has the potential to produce euphoria and dependence, which can lead to addiction.
Vorteile Und Einschränkungen Für Laborexperimente
N-[1-(4-methoxyphenyl)ethyl]-2,2-diphenylpropanamidelfentanyl has several advantages for use in lab experiments, including its high potency and selectivity for the mu-opioid receptor. It also has a shorter duration of action than fentanyl, which may make it more suitable for certain experiments. However, its potential for producing respiratory depression and other adverse effects must be carefully considered when designing experiments.
Zukünftige Richtungen
There are several future directions for research on N-[1-(4-methoxyphenyl)ethyl]-2,2-diphenylpropanamidelfentanyl, including:
1. Further studies on its pharmacological properties and potential therapeutic applications.
2. Development of new analogs with improved selectivity and safety profiles.
3. Investigation of its potential use in treating opioid addiction and withdrawal symptoms.
4. Studies on its interactions with other drugs and potential for drug-drug interactions.
5. Development of new analytical methods for detecting N-[1-(4-methoxyphenyl)ethyl]-2,2-diphenylpropanamidelfentanyl in biological samples.
Conclusion:
In conclusion, N-[1-(4-methoxyphenyl)ethyl]-2,2-diphenylpropanamidelfentanyl is a synthetic opioid with potent analgesic effects that has been studied for its pharmacological properties and potential therapeutic applications. It acts on the mu-opioid receptor in the brain and spinal cord, producing analgesia, sedation, and respiratory depression. N-[1-(4-methoxyphenyl)ethyl]-2,2-diphenylpropanamidelfentanyl has several advantages for use in lab experiments, but its potential for producing adverse effects must be carefully considered. Future research on N-[1-(4-methoxyphenyl)ethyl]-2,2-diphenylpropanamidelfentanyl is needed to better understand its pharmacological properties and potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
N-[1-(4-methoxyphenyl)ethyl]-2,2-diphenylpropanamidelfentanyl has been used in scientific research to study its pharmacological properties and potential therapeutic applications. It has been shown to have a high affinity for the mu-opioid receptor, which is responsible for mediating the analgesic effects of opioids. N-[1-(4-methoxyphenyl)ethyl]-2,2-diphenylpropanamidelfentanyl has also been studied for its potential use in treating opioid addiction and withdrawal symptoms.
Eigenschaften
IUPAC Name |
N-[1-(4-methoxyphenyl)ethyl]-2,2-diphenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25NO2/c1-18(19-14-16-22(27-3)17-15-19)25-23(26)24(2,20-10-6-4-7-11-20)21-12-8-5-9-13-21/h4-18H,1-3H3,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXCQIOOIUXTNMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)OC)NC(=O)C(C)(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-methyl-3-(4-morpholinylcarbonyl)-4-[4-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydro-5(1H)-quinolinone](/img/structure/B4070859.png)
![N-allyl-2-{[N-(2,5-dimethoxyphenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide](/img/structure/B4070866.png)

![2-{[(2,4-dichlorophenoxy)acetyl]amino}-N-(1-phenylethyl)benzamide](/img/structure/B4070874.png)
![N-benzyl-N-(2-{[4-(5-chloro-2-methylphenyl)-1-piperazinyl]carbonyl}phenyl)methanesulfonamide](/img/structure/B4070876.png)
![6-methyl-3-{[2-(1H-pyrazol-1-ylmethyl)pyrrolidin-1-yl]carbonyl}pyrazolo[1,5-a]pyrimidine](/img/structure/B4070878.png)
![N-[4-(4-methyl-1-piperidinyl)phenyl]-4-quinazolinamine hydrochloride](/img/structure/B4070889.png)
![N-(sec-butyl)-2-{[N-(4-fluorophenyl)-N-(methylsulfonyl)glycyl]amino}benzamide](/img/structure/B4070914.png)
![N-{1,1-dimethyl-2-[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]ethyl}-2-nitro-4-(trifluoromethyl)aniline](/img/structure/B4070918.png)
![N-benzyl-5-[4-(4-isopropoxybenzoyl)-1-piperazinyl]-2-nitroaniline](/img/structure/B4070923.png)
![4-bromo-2-[3-oxo-1-phenyl-3-(1-pyrrolidinyl)propyl]phenol](/img/structure/B4070924.png)

![2-[7-ethyl-3-(trifluoroacetyl)-1H-indol-1-yl]-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B4070928.png)
![ethyl 4-({[5-methyl-7-(3-nitrophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]carbonyl}amino)benzoate](/img/structure/B4070935.png)